Crystal Symmetry: Rb₃RE(PO₄)₂ Series Shows 3.5× More Compounds with Nondistorted Trigonal Structure Than the Potassium Analog Series
Across the Rb₃Ln(PO₄)₂ series (Ln = Gd–Lu, Y, Sc), seven compounds crystallize with a nondistorted trigonal structure, compared to only two compounds in the corresponding K₃Ln(PO₄)₂ series [1]. This systematic symmetry enhancement, attributed to the larger ionic radius of Rb⁺ (1.52 Å) vs. K⁺ (1.38 Å), directly impacts the degeneracy of rare-earth electronic states and the vibrational density of states, with downstream consequences for optical linewidths and phonon-mediated energy-transfer rates.
| Evidence Dimension | Number of compounds exhibiting nondistorted trigonal structure |
|---|---|
| Target Compound Data | 7 compounds (Rb₃Ln(PO₄)₂ series, Ln = Gd–Lu, Y, Sc) |
| Comparator Or Baseline | 2 compounds (K₃Ln(PO₄)₂ series) |
| Quantified Difference | 3.5-fold increase in number of trigonal-structure compounds in the Rb series vs. K series |
| Conditions | Survey of Rb₃Ln(PO₄)₂ and K₃Ln(PO₄)₂ series synthesized by solid-state reaction of LnPO₄, Rb₂CO₃/K₂CO₃, and MH₂PO₄; X-ray powder diffraction characterization at room temperature |
Why This Matters
Higher crystal symmetry directly influences optical transition selection rules, emission linewidth, and thermal conductivity anisotropy—parameters that govern performance in laser hosts, phosphors, and scintillator matrices.
- [1] INIS Repository. Double orthophosphates of rare earths (Gd-Lu), yttrium and scandium with rubidium. INIS Record RN:13695032. Statement: 'as compared with corresponding potassium compounds Rb₃Ln(PO₄)₂ binary phosphates are characterized by a higher symmetry: the number of compounds with a nondistorted trigonal structure increases from 2 to 7.' View Source
